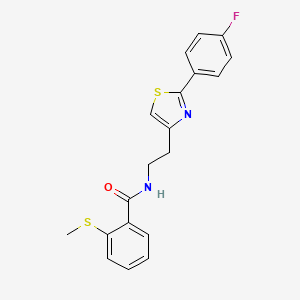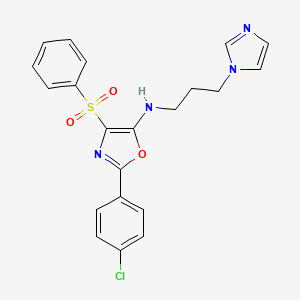
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H17FN2OS2 and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties : Research on similar thiazole derivatives indicates potential in anticancer activity. For instance, a study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Antimicrobial Potential : A study on 5-arylidene derivatives of fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi. The presence of a fluorine atom in the benzoyl group of the final compounds was essential for enhancing antimicrobial activity (Desai et al., 2013).
Application in Fluorescent Dyes : N-Ethoxycarbonylpyrene and perylene thioamides, including thiazolyl derivatives, have been used as building blocks in the synthesis of fluorescent dyes. These dyes exhibit a range of fluorescence and are promising for various applications due to their high emission efficiency and solvatochromism (Witalewska et al., 2019).
Anti-pathogenic and Antibiofilm Properties : The anti-pathogenic activity of thiourea derivatives, including benzamides with fluorine substitution, has been correlated with the presence of halogen atoms. These derivatives show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth (Limban et al., 2011).
Mycobacterium Tuberculosis Inhibition : Thiazole-aminopiperidine hybrid analogs, including compounds with 4-fluorobenzyl components, have been designed as Mycobacterium tuberculosis GyrB inhibitors, showing potential in treating tuberculosis (Jeankumar et al., 2013).
Fluorescent Sensors : Benzimidazole and benzothiazole-based azomethines, including fluorine-substituted compounds, have been used as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Their solvatochromic behavior and fluorescence properties make them valuable in analytical applications (Suman et al., 2019).
Antitrypanosomal Activity : Compounds including 2-(2-benzamido)ethyl-4-phenylthiazole derivatives have been tested for their activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. Some derivatives showed potent antitrypanosomal activity and selectivity for the parasite (Patrick et al., 2016).
Melatonin Receptor Ligands : N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, similar in structure to the query compound, have been synthesized as selective MT2 receptor ligands. These compounds show potential in the study of melatonin receptors (Mesangeau et al., 2011).
Serotonin Receptor Antagonists : Fluorinated derivatives of WAY 100635, a serotonin receptor antagonist, have been synthesized and evaluated, indicating potential in studying serotonin levels and receptor distribution (Lang et al., 1999).
Antitumor Properties : Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity against certain cancer cell lines, indicating their potential in antitumor applications (Hutchinson et al., 2001).
Eigenschaften
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-24-17-5-3-2-4-16(17)18(23)21-11-10-15-12-25-19(22-15)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHSNKFYYANLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2991803.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2991806.png)
![6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2991807.png)
![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2991810.png)
![N-(3-chlorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2991813.png)


![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2991819.png)


![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2991822.png)
![3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2991823.png)

